4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone
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Overview
Description
The compound “4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring which is a heterocyclic compound with a nitrogen atom. The molecule also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the trifluoromethyl group is known to be quite reactive and can participate in various types of reactions .Scientific Research Applications
Synthesis and Properties
Polyamide Synthesis : Utilized in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers show high thermal stability and excellent mechanical properties, making them suitable for advanced material applications (Liu et al., 2013).
Formation of Chromeno[2,3-b]Pyridines : Key in the formation of chromeno[2,3-b]pyridines, compounds known for their industrial, biological, and medicinal properties. The synthesis involves multicomponent reactions, indicating potential in pharmaceutical and biochemical research (Ryzhkova et al., 2023).
Molecular Conformations and Hydrogen Bonding : Investigated for its role in molecular conformations and hydrogen bonding in tetrahydro-1H-pyrazolo[4,3-c]pyridines. This research contributes to the understanding of molecular structures in chemistry (Sagar et al., 2017).
Precursor for Pyridinone Ortho-Quinodimethanes : Serves as a precursor for pyridinone ortho-quinodimethanes, indicating its utility in advanced organic synthesis and potential in material science (Govaerts et al., 2002).
Crystal Structure Analysis : Utilized in the study of crystal structures, such as in the analysis of tetrahydro-1H-pyrrolo[3,4-c]pyrano[6,5-b]quinoline derivatives. These studies are important for the development of new materials and drugs (Chinnakali et al., 2009).
In Synthesis of Benzothiazepines : Plays a role in the synthesis of novel substituted 1,5-benzothiazepines containing the sulfonyl group. These compounds have potential applications in pharmaceuticals and organic chemistry (Chhakra et al., 2019).
Applications in Chemical Reactions
Aza Annulation Reactions : Involved in aza annulation reactions for the preparation of dihydro-2(1H)-pyridinone derivatives. This has implications in the development of new synthetic methodologies (Ali and Winzenberg, 2005).
Catalyst in Synthesis : Used as a catalyst in the synthesis of sulfide compounds, demonstrating its utility in facilitating chemical reactions (Wen-jun, 2007).
Platinum Complex Synthesis : Integral in the synthesis of pyridinium-derived N-heterocyclic carbene complexes of platinum. This research is significant in inorganic chemistry and materials science (Owen et al., 2004).
Other Notable Applications
In Crystallography : Used in the analysis of crystal structures like the spiro[indoline-3,4'-isoxazolo[4',5':5,6]pyrido[2,3-d]pyrimidine] derivatives, contributing to the field of crystallography and materials science (Seethalakshmi and Palanivel, 2017).
Extended π-Conjugated Organic Materials : Essential in the synthesis of extended π-conjugated organic materials, indicating its role in the development of new materials for electronics and photonics (Antony et al., 2019).
In Synthesis of Sulfonamide Derivatives : Aids in the synthesis of sulfonamide derivatives, which have applications in antimicrobial and antioxidant research (Badgujar et al., 2018).
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation often involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . This process can significantly alter the chemical properties of the molecule, potentially affecting its interaction with biological targets.
Biochemical Pathways
The trifluoromethylation process can influence a variety of biochemical pathways depending on the nature of the carbon-centered radical intermediates .
Pharmacokinetics
The trifluoromethyl group, however, is known to enhance the metabolic stability and lipophilicity of pharmaceutical compounds, which can impact their bioavailability .
Result of Action
The introduction of a trifluoromethyl group can significantly alter the biological activity of a compound .
Safety and Hazards
properties
IUPAC Name |
4,6-dimethyl-3-[3-(trifluoromethyl)phenyl]sulfonyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3S/c1-8-6-9(2)18-13(19)12(8)22(20,21)11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSQTCLKSZHWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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